molecular formula C16H13N3O2S2 B5598494 6-[(3-phenoxybenzyl)sulfanyl]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one

6-[(3-phenoxybenzyl)sulfanyl]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one

Cat. No.: B5598494
M. Wt: 343.4 g/mol
InChI Key: BFQPTGRBCMFXOK-UHFFFAOYSA-N
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Description

6-[(3-phenoxybenzyl)sulfanyl]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is a complex organic compound with the molecular formula C16H13N3O2S2. This compound is part of the triazine family, known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-phenoxybenzyl)sulfanyl]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one typically involves the reaction of 3-phenoxybenzyl chloride with thiourea, followed by cyclization with hydrazine hydrate. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-[(3-phenoxybenzyl)sulfanyl]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups to the phenoxybenzyl moiety .

Scientific Research Applications

6-[(3-phenoxybenzyl)sulfanyl]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(3-phenoxybenzyl)sulfanyl]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl and thioxo groups can form bonds with active sites on proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-[(3-phenoxybenzyl)sulfanyl]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one lies in its specific substituents, which confer distinct chemical and biological properties. The phenoxybenzyl group, in particular, enhances its ability to interact with certain biological targets, making it valuable for specialized applications .

Properties

IUPAC Name

6-[(3-phenoxyphenyl)methylsulfanyl]-5-sulfanylidene-2H-1,2,4-triazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c20-16-17-14(22)15(18-19-16)23-10-11-5-4-8-13(9-11)21-12-6-2-1-3-7-12/h1-9H,10H2,(H2,17,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQPTGRBCMFXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CSC3=NNC(=O)NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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